
2-(1,1-Dimethyl-2-propenyl)-1,4,5-trihydroxy-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Dimethyl-2-propenyl)-1,4,5-trihydroxy-9H-xanthen-9-one is a xanthone derivative known for its significant biological activities. This compound is often isolated from natural sources such as the plant Cudrania tricuspidata and has been studied for its anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dimethyl-2-propenyl)-1,4,5-trihydroxy-9H-xanthen-9-one typically involves the use of various organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as palladium or other transition metals to facilitate the formation of the xanthone core .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or synthetic routes that are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1-Dimethyl-2-propenyl)-1,4,5-trihydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
2-(1,1-Dimethyl-2-propenyl)-1,4,5-trihydroxy-9H-xanthen-9-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 2-(1,1-Dimethyl-2-propenyl)-1,4,5-trihydroxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key regulators of inflammation. Additionally, it activates heme oxygenase-1 (HO-1), contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone: Another xanthone derivative with similar anti-inflammatory properties.
Cudraflavone C: Known for its anti-inflammatory and antioxidant activities.
Macluraxanthone B: Exhibits similar biological activities and is also isolated from Cudrania tricuspidata.
Uniqueness
2-(1,1-Dimethyl-2-propenyl)-1,4,5-trihydroxy-9H-xanthen-9-one is unique due to its specific substitution pattern on the xanthone core, which contributes to its distinct biological activities. Its ability to modulate multiple signaling pathways makes it a promising candidate for therapeutic applications.
Propiedades
Número CAS |
124676-46-6 |
|---|---|
Fórmula molecular |
C18H16O5 |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
1,4,5-trihydroxy-2-(2-methylbut-3-en-2-yl)xanthen-9-one |
InChI |
InChI=1S/C18H16O5/c1-4-18(2,3)10-8-12(20)17-13(15(10)22)14(21)9-6-5-7-11(19)16(9)23-17/h4-8,19-20,22H,1H2,2-3H3 |
Clave InChI |
ZLVHCWPTRLJYOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=C)C1=CC(=C2C(=C1O)C(=O)C3=C(O2)C(=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


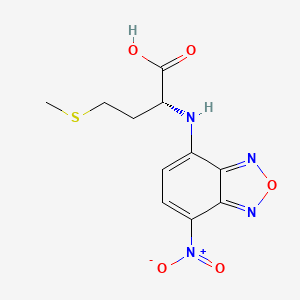
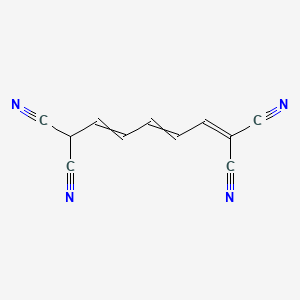
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
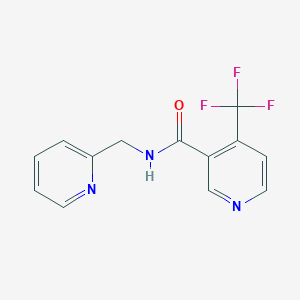
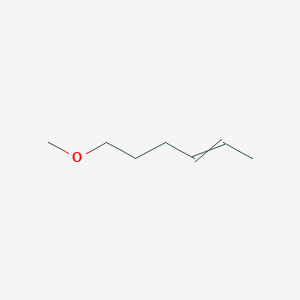
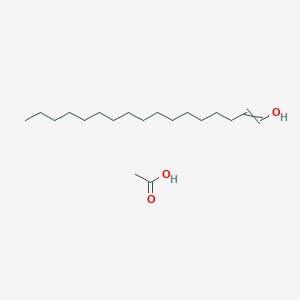

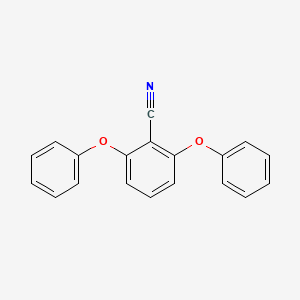
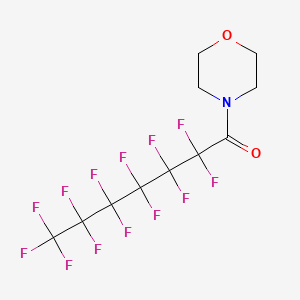
![3H-Cyclopenta[A]azulen-3-one](/img/structure/B14284140.png)
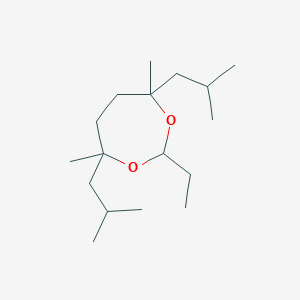
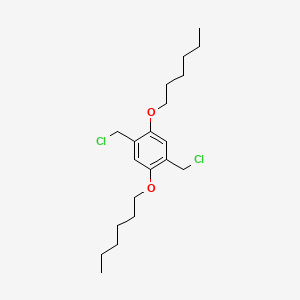
![4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B14284152.png)

